1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a dihydrochromeno-pyrrole core, a benzothiazole moiety, and a diethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the dihydrochromeno-pyrrole core, followed by the introduction of the benzothiazole and diethoxyphenyl groups through various coupling reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may play a crucial role in binding to these targets, while the dihydrochromeno-pyrrole core could be involved in the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and dihydrochromeno-pyrrole compounds. Compared to these, 1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of both the diethoxyphenyl and fluoro-benzothiazole groups, which may confer distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C28H21FN2O5S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H21FN2O5S/c1-3-34-20-12-9-15(13-21(20)35-4-2)24-23-25(32)17-7-5-6-8-19(17)36-26(23)27(33)31(24)28-30-18-11-10-16(29)14-22(18)37-28/h5-14,24H,3-4H2,1-2H3 |
InChI Key |
QDYYEPWOSUPVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)OCC |
Origin of Product |
United States |
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